N-(2,3-dimethoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
Properties
Molecular Formula |
C26H23N5O4 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C26H23N5O4/c1-34-23-12-6-9-18(25(23)35-2)14-27-24(32)15-30-26(33)22-13-21(29-31(22)16-28-30)20-11-5-8-17-7-3-4-10-19(17)20/h3-13,16H,14-15H2,1-2H3,(H,27,32) |
InChI Key |
GEQPSIGJRSSQTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a pyrazolo-triazine framework linked to a naphthalene derivative and a 2,3-dimethoxybenzyl moiety . Its molecular formula is with a molecular weight of approximately 469.5 g/mol. The unique combination of these structural elements is believed to contribute to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : In vitro studies indicate that it may reduce inflammatory markers, making it a candidate for further research in inflammatory disease treatments.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Pyrazolo-Triazine Core : This step involves the reaction of appropriate precursors under controlled conditions to yield the pyrazolo-triazine structure.
- Attachment of the Naphthalenyl Group : The naphthalenyl moiety is introduced through electrophilic substitution or coupling reactions.
- Final Acetamide Formation : The acetamide group is added to enhance solubility and biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Detailed Research Findings
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell viability in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Another investigation focused on its antimicrobial properties. The compound demonstrated notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Structural Comparison of Pyrazolo-Triazinone Derivatives
Key Observations :
- Core Heterocycle: The pyrazolo-triazinone core (target compound) is distinct from triazole-based analogues (e.g., 6a), which may alter electronic properties and binding interactions .
- Substituent Effects :
- R₁ (Position 2) : Naphthalen-1-yl (target) increases steric bulk and lipophilicity compared to phenyl (419.44 g/mol compound) or 4-methoxyphenyl (CAS 891527-59-6) .
- R₂ (Side Chain) : The 2,3-dimethoxybenzyl group (target) improves solubility relative to 4-chlorobenzyl (CAS 891527-59-6), which may enhance bioavailability .
Triazole Analogues (e.g., 6a–6m) :
Key Differences :
- Triazole formation requires click chemistry, while pyrazolo-triazinones may involve multi-step heterocyclization. This impacts scalability and purity.
Physicochemical Properties
Table 2: Spectroscopic Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
